molecular formula C7H12O2 B3420008 4,4-Dimethyl-2-pentenoic acid CAS No. 16666-45-8

4,4-Dimethyl-2-pentenoic acid

Cat. No. B3420008
CAS RN: 16666-45-8
M. Wt: 128.17 g/mol
InChI Key: RPVPMVHPERYZNF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-pentenoic acid is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.169 Da .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-pentenoic acid consists of a pentene chain with two methyl groups attached to the fourth carbon atom . The InChI string for this compound is InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9) .

Scientific Research Applications

Tautomeric Equilibrium and Derivative Formation

  • Ring-Chain Tautomerism : (Z)-4,4-Dimethyl-5-oxo-2-pentenoic acid primarily exists in a hydroxy lactone form, displaying a preference for ring forms capable of ring-chain tautomerism. This property is significant in organic chemistry for understanding molecular structures and reactions (Ito & Miyajima, 1986).

Industrial Synthesis and Applications

  • Pyrethroids Pesticides Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroids pesticides, can be synthesized from 3-methyl-2-buten-1-ol and trimethyl orthoacetate. This process has industrial relevance for the production of pesticides (Peng, 2012).

Photochemical Studies

  • Photoisomerization : 4-Methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid are transformed into their respective β,γ-unsaturated isomers by irradiation at 254 nm. The study of these reactions contributes to the understanding of photochemical processes in organic compounds (Biot, Keukeleire, & Verzele, 2010).

Biological and Medical Research

  • Liver Injury Prevention : 16,16-Dimethyl PGE2 has been shown to protect against hepatocellular damage induced by 4-pentenoic acid in rats. This research provides insights into potential treatments for liver injuries (Hidaka et al., 1991).

Organic Synthesis and Catalysis

  • Electrochemical Carboxylation : 3-methylene-4-pentenoic acid can be synthesized through electrochemical carboxylation. This method is relevant for creating specific organic compounds used in further chemical reactions (Senboku et al., 1998).

Impact on Metabolic Processes

  • Inhibition of Fatty Acid Oxidation : 4-Pentenoic acid affects substrate oxidations in rat liver mitochondria, shedding light on the metabolic pathways and potential therapeutic applications for metabolic disorders (Fukami & Williamson, 1971).

properties

IUPAC Name

(E)-4,4-dimethylpent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVPMVHPERYZNF-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297724
Record name (2E)-4,4-Dimethyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-pentenoic acid

CAS RN

16666-45-8, 6945-35-3
Record name (2E)-4,4-Dimethyl-2-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16666-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethyl-2-pentenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4,4-Dimethyl-2-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-4,4-dimethylpent-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-pentenoic acid
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-pentenoic acid
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-2-pentenoic acid
Reactant of Route 4
4,4-Dimethyl-2-pentenoic acid
Reactant of Route 5
Reactant of Route 5
4,4-Dimethyl-2-pentenoic acid
Reactant of Route 6
4,4-Dimethyl-2-pentenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.